molecular formula C23H33Br2FO2S2 B13128427 2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate

2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate

Cat. No.: B13128427
M. Wt: 584.4 g/mol
InChI Key: MXKTZKFPEWBJHM-UHFFFAOYSA-N
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Description

2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate is a complex organic compound with the molecular formula C23H33Br2FO2S2. This compound is part of the thieno[2,3-c]thiophene family, known for their unique electronic properties and applications in organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate typically involves the bromination and fluorination of thieno[2,3-c]thiophene, followed by esterification with 2-hexyldecanol. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

These methods would need to ensure high purity and yield, possibly through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Ester hydrolysis typically requires acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while oxidation and reduction can alter the oxidation state of the sulfur atom in the thieno[2,3-c]thiophene ring .

Mechanism of Action

The mechanism by which 2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate exerts its effects is primarily through its electronic properties. The compound’s structure allows for efficient charge transport and interaction with other molecules, making it valuable in electronic applications. The molecular targets and pathways involved are related to its ability to participate in electronic conduction and interaction with other electronic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate is unique due to its specific alkyl side chain, which can influence its solubility, electronic properties, and interactions with other materials. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C23H33Br2FO2S2

Molecular Weight

584.4 g/mol

IUPAC Name

2-hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate

InChI

InChI=1S/C23H33Br2FO2S2/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)15-28-23(27)20-18(26)17-19(29-20)22(25)30-21(17)24/h16H,3-15H2,1-2H3

InChI Key

MXKTZKFPEWBJHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F

Origin of Product

United States

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